3-(2-chlorophenyl)-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This compound (CAS: 932312-60-2; MDL: MFCD08539861) is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at position 3 with a 2-chlorophenyl group and at position 5 with a triazole-bearing 3-methoxyphenyl group. The triazole ring is further modified with a methyl group at position 4. Its molecular formula is C₁₉H₁₅ClN₅O₂, with a molecular weight of 380.81 g/mol (inferred from analogs in ). The 2-chlorophenyl and 3-methoxyphenyl substituents contribute to its electronic and steric profile, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research, given the known bioactivity of oxadiazole-triazole hybrids .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-16(21-23-24(11)12-6-5-7-13(10-12)25-2)18-20-17(22-26-18)14-8-3-4-9-15(14)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSCMNCWAIFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- logP: The target compound’s logP is estimated based on analogs (e.g., P507-2182: 3.56).
- Bioactivity : 1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., chloro) exhibit enhanced antimicrobial activity. For example, Sangshetti et al. (2011) reported triazol-oxadiazole derivatives with MIC values of 0.5–8 µg/mL against Candida albicans .
Crystallographic and Spectroscopic Data
- Single-crystal XRD for analogs () reveals planar oxadiazole-triazole cores with substituents influencing packing. For example, halogenated derivatives (e.g., 4-chlorophenyl in ) adopt isostructural triclinic lattices, while bulkier groups (e.g., oxazolylmethyl in ) disrupt symmetry .
- 1H NMR Peaks :
- Target compound: Expected singlet for triazole proton (~δ 9.5 ppm; cf. ), methyl group (~δ 2.5 ppm), and aromatic protons (~δ 6.8–7.3 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
